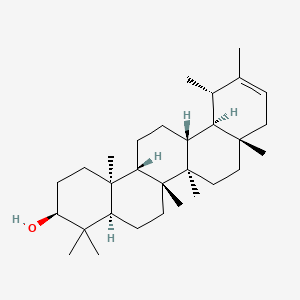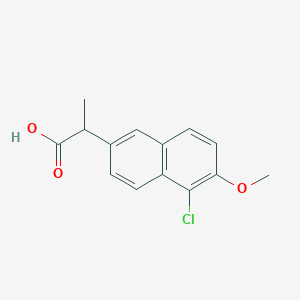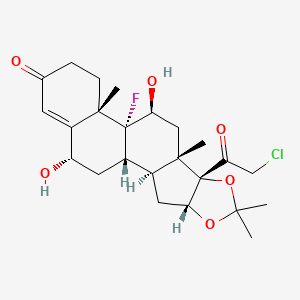
Halcinonide Hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halcinonide Hydroxide is a high-potency corticosteroid used primarily for the treatment of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. It is a synthetic compound that exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties. This compound is marketed under various brand names and is available in different formulations, including creams and ointments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Halcinonide Hydroxide involves multiple steps, including chlorination and fluoridation reactions. The preparation method typically starts with the chlorination of a precursor compound using aromatic hydrocarbon sulfonyl chloride, such as benzene sulfonyl chloride, p-toluene sulfonyl chloride, or p-chlorobenzene sulfonyl chloride. This is followed by a fluoridation reaction using hydrofluoric acid .
Industrial Production Methods
Industrial production of this compound focuses on efficiency and environmental sustainability. The process involves the use of green chemistry principles to minimize waste and reduce production costs. The production method ensures high purity of the final product, with a high-performance liquid chromatography (HPLC) content of more than 99.0% and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Halcinonide Hydroxide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
Halcinonide Hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying corticosteroid reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of inflammatory skin conditions such as psoriasis and eczema.
Industry: Employed in the formulation of topical medications and skincare products
Mechanism of Action
The precise mechanism of action of Halcinonide Hydroxide is not fully understood. it is known to exert its effects through anti-inflammatory, antipruritic, and vasoconstrictive actions.
Comparison with Similar Compounds
Similar Compounds
- Desoximetasone
- Betamethasone
- Fluocinonide
- Diflorasone Diacetate
Uniqueness
Halcinonide Hydroxide is unique due to its high potency and specific formulation, which allows for effective treatment of corticosteroid-responsive dermatoses. Compared to similar compounds, this compound demonstrates a distinct mechanism of action and a unique profile of anti-inflammatory and antipruritic effects .
Properties
Molecular Formula |
C24H32ClFO6 |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-8-(2-chloroacetyl)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H32ClFO6/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-25/h7,13-14,16-17,19,28-29H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI Key |
COLHSEYKGIBLHC-VSXGLTOVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CCl)C)O)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


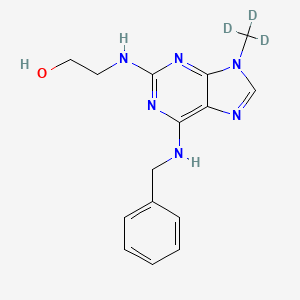
![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
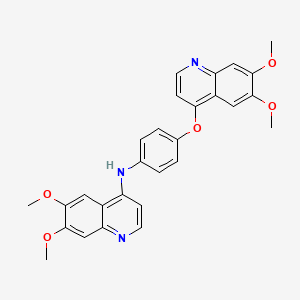
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
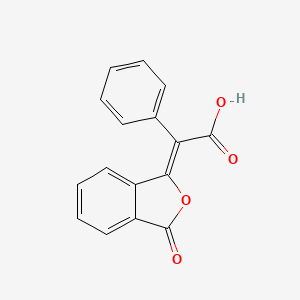
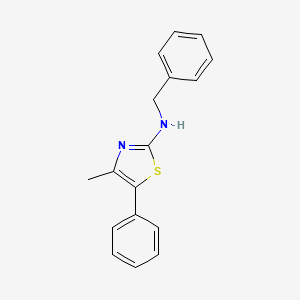
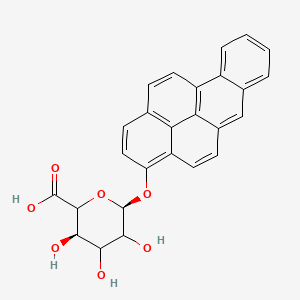
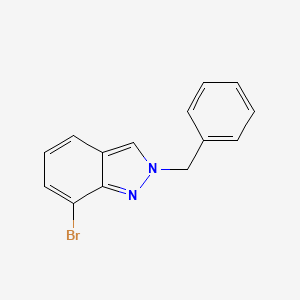
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
